2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride
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Overview
Description
2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride is a heterocyclic compound with a molecular formula of C₇H₉ClN₂O and a molecular weight of 172.61 g/mol . This compound is known for its unique structure, which includes a pyridine ring fused with an oxazine ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound contains a pyrido[4,3-b][1,4]oxazine motif, which is a structural feature found in several bioactive molecules . This suggests that the compound may interact with its targets in a similar manner to these molecules.
Biochemical Pathways
The biochemical pathways affected by this compound are currently under investigation. Given the structural similarity to other bioactive molecules, it is possible that this compound may affect similar pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of hydrochloric acid, leading to the formation of the desired oxazine ring . The reaction is usually carried out at room temperature, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistency and reproducibility in the final product.
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride can be compared with other similar compounds, such as:
2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
2H-pyrido[3,4-c][1,2]benzoxazine-2,4(3H)-diones: These compounds have a benzene ring fused with the oxazine ring, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications.
Biological Activity
2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride is a heterocyclic compound notable for its unique bicyclic structure that combines a pyridine ring and an oxazine ring. This structure contributes to its potential biological activity and makes it a candidate for further pharmaceutical research. The molecular formula of this compound is C7H6N2O, with a molecular weight of approximately 134.13 g/mol .
The compound exhibits significant chemical reactivity due to the presence of nitrogen and oxygen atoms in its structure. This reactivity is essential for synthesizing derivatives that may enhance biological activity or improve pharmacological properties .
Biological Activity Overview
Research into the biological activities of this compound has revealed several promising areas:
- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit activity against various bacterial strains .
- Anti-inflammatory Effects: Derivatives of this compound have shown potential in reducing inflammation .
- Cancer Research: The compound is being investigated for its anticancer properties, potentially acting as a therapeutic agent in cancer treatment .
The exact mechanism of action for this compound remains largely unknown; however, it is believed to interact with specific biological macromolecules. Its structural similarity to other bioactive molecules suggests it may affect similar biochemical pathways .
Table 1: Summary of Biological Activities
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against certain bacterial strains |
Anti-inflammatory | Potential to reduce inflammation in vitro |
Anticancer | Investigated for efficacy in cancer cell lines |
Case Study: Antimicrobial Properties
A study conducted on various heterocyclic compounds demonstrated that derivatives of this compound exhibited significant antimicrobial activity. The study utilized standard disk diffusion methods to evaluate the effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study: Anti-inflammatory Effects
In vitro assays were performed using human cell lines to assess the anti-inflammatory potential of this compound. The results showed a marked reduction in pro-inflammatory cytokines when treated with the compound compared to controls . This suggests a mechanism that may involve modulation of inflammatory pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of 2-aminopyridine with glyoxal under acidic conditions .
Table 2: Synthetic Routes
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | 2-Aminopyridine + Glyoxal | HCl catalyst | Oxazine ring formation |
2 | Intermediate | Heat | Final product |
Properties
IUPAC Name |
3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-2-8-5-6-7(1)10-4-3-9-6;/h1-2,5,9H,3-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTSYQROBHAOKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=NC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.